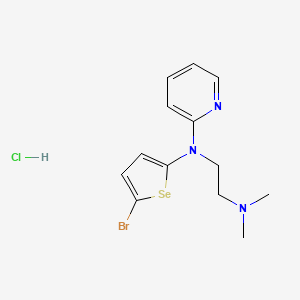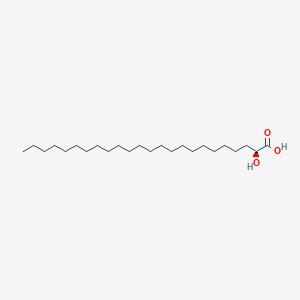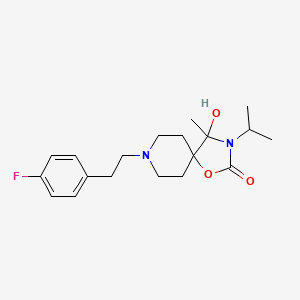
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 8-(2-(4-fluorofenil)etil)-4-hidroxi-4-metil-3-(1-metiletil)- es un compuesto espiro complejo. Los compuestos espiro se caracterizan por su estructura única, donde dos anillos comparten un solo átomo, generalmente un carbono. Este compuesto en particular es notable por su intrincada estructura molecular, que incluye un enlace espiro, un grupo fluorofenilo y múltiples grupos funcionales como grupos hidroxilo y metilo .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Oxa-3,8-diazaspiro(45)decan-2-ona, 8-(2-(4-fluorofenil)etil)-4-hidroxi-4-metil-3-(1-metiletil)- generalmente implica múltiples pasosLos reactivos comunes utilizados en estas reacciones incluyen compuestos organometálicos, agentes halogenantes y varios catalizadores para facilitar la formación del enlace espiro y otros enlaces .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, a menudo utilizando reactores de flujo continuo y sistemas automatizados para controlar las condiciones de reacción de manera precisa. El uso de técnicas de cribado de alto rendimiento y optimización de procesos asegura la producción constante de compuestos de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 8-(2-(4-fluorofenil)etil)-4-hidroxi-4-metil-3-(1-metiletil)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para eliminar grupos funcionales que contienen oxígeno.
Sustitución: La halogenación y otras reacciones de sustitución pueden introducir nuevos grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y agentes halogenantes como el bromo. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que las reacciones de sustitución pueden introducir halógenos u otros grupos funcionales .
Aplicaciones Científicas De Investigación
1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 8-(2-(4-fluorofenil)etil)-4-hidroxi-4-metil-3-(1-metiletil)- tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su estructura y grupos funcionales únicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 8-(2-(4-fluorofenil)etil)-4-hidroxi-4-metil-3-(1-metiletil)- implica su interacción con objetivos moleculares y vías específicas. La estructura única del compuesto le permite unirse a enzimas y receptores, modulando su actividad. Esto puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
Espiro[2.2]pentano: Un compuesto espiro más simple con una estructura central similar.
1,10-bis(2-propenil)-7,8,15,16-tetraoxadispiro(5.2.5.2)hexadecano: Otro compuesto espiro con múltiples anillos y grupos funcionales.
1,3,3-trimetil-5’-(2-benzotiazolyl)espiroindolina-2,3’-nafto(2,1-b)(1,4)oxazina: Un compuesto espiro con una estructura compleja y potencial actividad biológica.
Singularidad
1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 8-(2-(4-fluorofenil)etil)-4-hidroxi-4-metil-3-(1-metiletil)- destaca por su combinación de un enlace espiro, un grupo fluorofenilo y múltiples grupos funcionales. Esta estructura única imparte propiedades químicas y biológicas específicas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Número CAS |
134070-11-4 |
|---|---|
Fórmula molecular |
C19H27FN2O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-methyl-3-propan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C19H27FN2O3/c1-14(2)22-17(23)25-19(18(22,3)24)9-12-21(13-10-19)11-8-15-4-6-16(20)7-5-15/h4-7,14,24H,8-13H2,1-3H3 |
Clave InChI |
XHOKMAGQRBTZLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)OC2(C1(C)O)CCN(CC2)CCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


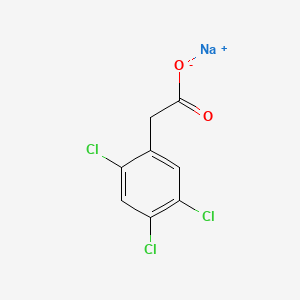
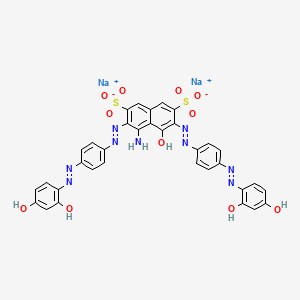
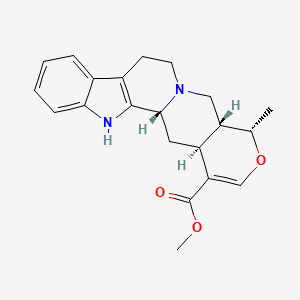


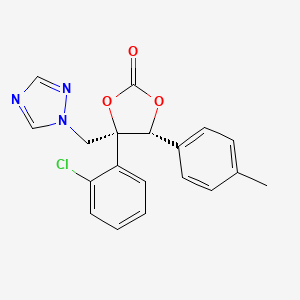

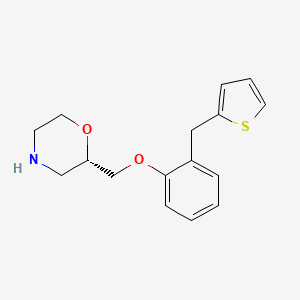
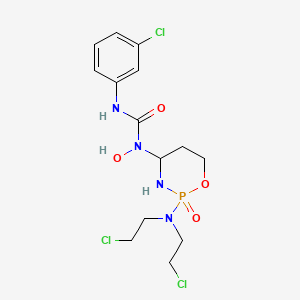
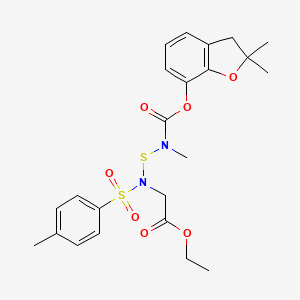
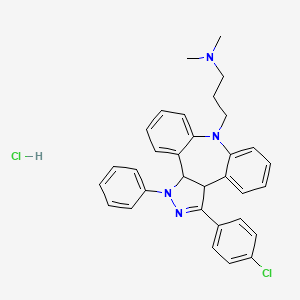
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
